N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide
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Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide typically involves the condensation of β-dicarbonyl compounds with amines . The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the following steps:
Condensation Reaction: The β-dicarbonyl compound reacts with the amine to form the pyrimidine ring.
Purification: The product is purified using techniques such as column chromatography.
Characterization: The compound is characterized using spectroscopic methods like UV-Vis, FTIR, NMR, and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with similar structural features.
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine compound used in various chemical applications.
Uniqueness
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4-dimethoxybenzamide is unique due to its combination of a pyrimidine ring, an indole moiety, and a benzamide group.
Properties
Molecular Formula |
C26H28N6O3 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H28N6O3/c1-16-13-17(2)30-26(29-16)32-25(27-12-11-19-15-28-21-8-6-5-7-20(19)21)31-24(33)18-9-10-22(34-3)23(14-18)35-4/h5-10,13-15,28H,11-12H2,1-4H3,(H2,27,29,30,31,32,33) |
InChI Key |
FXLWDXLXOPKYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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